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molecular formula C12H11ClN2 B8521352 3-Chloro-N1-phenylbenzene-1,2-diamine

3-Chloro-N1-phenylbenzene-1,2-diamine

Cat. No. B8521352
M. Wt: 218.68 g/mol
InChI Key: RAYRRTBHPMNPSP-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a mixture of (3-chloro-2-nitrophenyl)phenylamine (0.0109 mol) in MeOH (150 mL) and water (50 mL) were added NH4Cl (3.51 g, 0.0656 mol) and iron powder (2.45 g, 0.0438 mol) and the reaction mixture was heated to reflux temperature for 3 h. After cooling to RT, the solid was filtered through a pad of Celite® and washed with additional MeOH. The filtrate was concentrated in vacuo and then partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc and the combined organic layers were washed with brine, then dried (Na2SO4) and concentrated in vacuo affording 3-Chloro-N1-phenylbenzene-1,2-diamine as a light brown solid (2.61 g, quantitative). LCMS: RT 3.72 min [M+H]+ 219.0
Quantity
0.0109 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2.45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:15]([O-])=O)=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1.[NH4+].[Cl-]>CO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:3]=1[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.0109 mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
2.45 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with additional MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)NC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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